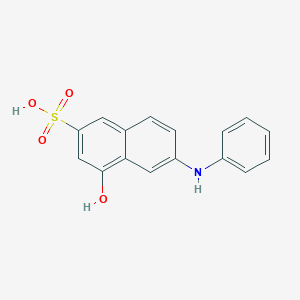

4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid

Descripción

4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid (CAS 119-19-7) is a naphthalene sulfonic acid derivative featuring hydroxy, phenylamino, and sulfonic acid groups at positions 4, 6, and 2, respectively. It serves as a critical intermediate in synthesizing azo dyes such as Acid Brown 87 (C.I. 17596) and Acid Black 31 (C.I. 17580) . Its molecular formula is C₁₆H₁₃NO₄S, with applications in dyeing wool, silk, and polyamide fibers. The compound exhibits solubility in water (yielding red light brown solutions) and moderate stability in acidic/alkaline conditions .

Propiedades

IUPAC Name |

6-anilino-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c18-16-10-14(22(19,20)21)8-11-6-7-13(9-15(11)16)17-12-4-2-1-3-5-12/h1-10,17-18H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAYLNJEDDOYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152277 | |

| Record name | 6-Anilino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-19-7 | |

| Record name | Phenyl γ-acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Anilino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 119-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 119-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Anilino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-anilino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Anilino-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7X5HXL2JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

It is known that this compound is used in the synthesis of organic pigments, suggesting that it may interact with various enzymes and proteins involved in pigment production and metabolism.

Mode of Action

It is known to undergo azo coupling reactions, which suggests that it may interact with its targets through the formation of azo bonds. This could result in changes to the structure and function of the target molecules.

Actividad Biológica

4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid (also known as HNDSA) is an organic compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This compound is a derivative of naphthalene sulfonic acids, which are known for their diverse applications, including as dyes and in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of HNDSA is , and it features a naphthalene ring substituted with a hydroxyl group, a sulfonic acid group, and an aniline group. Its structural representation is crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 319.34 g/mol |

| Solubility | Soluble in water |

| pH | Acidic |

Antimicrobial Activity

HNDSA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For instance, studies have shown that HNDSA can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have demonstrated that HNDSA possesses cytotoxic effects on cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is essential for cancer therapy. The effective concentration (IC50) values observed in studies suggest that HNDSA could be comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of HNDSA can be attributed to its unique structural features. The presence of the hydroxyl and sulfonic acid groups enhances its solubility and interaction with biological targets. SAR studies indicate that modifications to the naphthalene core or substituents can significantly affect its potency and selectivity against specific biological targets .

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of HNDSA against Staphylococcus aureus and Escherichia coli. The results indicated that HNDSA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on HeLa cells, HNDSA demonstrated an IC50 value of 25 µM after 48 hours of exposure. This indicates a promising level of activity that warrants further investigation into its mechanisms of action and potential therapeutic applications in oncology .

The mechanisms through which HNDSA exerts its biological effects include:

- Inhibition of Enzymatic Activity : HNDSA may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Induction of Oxidative Stress : The compound can induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with Cellular Receptors : Its structure allows for binding to various cellular receptors, influencing signaling pathways critical for cell survival and proliferation.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid has the molecular formula and a molecular weight of approximately 315.34 g/mol. Its structure features a naphthalene core with hydroxyl, phenylamino, and sulfonic acid functional groups, which contribute to its solubility and reactivity in various chemical processes.

Dye Chemistry

4-HPN-2S is primarily used as an intermediate in the synthesis of azo dyes. These dyes are widely utilized in the textile industry and food coloring due to their vibrant colors and stability. The compound's ability to undergo electrophilic substitution reactions allows it to form complex dye structures when combined with other aromatic compounds.

| Application | Description |

|---|---|

| Azo Dye Synthesis | Serves as a precursor for various azo dyes, enhancing color properties in textiles and food products. |

| Dye Stability | Contributes to the lightfastness and washfastness of dyes due to its sulfonic acid group. |

Biological Studies

Recent studies have indicated that 4-HPN-2S exhibits biological activity, particularly as a potential antimicrobial agent. Research shows that it can interact with bacterial cell membranes, affecting their integrity and function.

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains, suggesting potential for use in pharmaceuticals. |

| Protein Interaction | Exhibits binding affinity to proteins, indicating possible roles in biochemical assays. |

Industrial Applications

In addition to its role in dye chemistry and biological research, 4-HPN-2S is employed in the production of specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

| Industry | Application |

|---|---|

| Specialty Chemicals | Used as a building block for synthesizing complex organic molecules in chemical manufacturing. |

| Water Treatment | Potential application in treating wastewater due to its solubility and reactivity with pollutants. |

Case Studies

Case Study 1: Azo Dye Development

Researchers synthesized a new class of azo dyes using 4-HPN-2S as a key intermediate. The resulting dyes showed improved color intensity and stability compared to traditional dyes, making them suitable for high-performance textiles.

Case Study 2: Antimicrobial Research

A study investigated the antimicrobial properties of 4-HPN-2S against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, highlighting its potential as a natural antimicrobial agent.

Comparación Con Compuestos Similares

4-(4-Methylbenzoyloxy)-7-(phenylamino)naphthalene-2-sulfonic Acid (Compound 18)

Key Differences :

- Structure: A 4-methylbenzoyloxy group replaces the hydroxy group at position 4, and phenylamino is at position 7 instead of 6.

- Physical Properties : Gray powder, melting point 181°C, molecular weight ~432 g/mol (as [M−H]⁻ ion) .

- Synthesis : Prepared via condensation reactions, yielding 82% under optimized conditions .

- Applications : Primarily an intermediate for polyaromatic sulfonated dyes, differing in coupling positions compared to the target compound .

4-Hydroxy-6-(methylamino)naphthalene-2-sulfonic Acid

Key Differences :

- Structure: Methylamino replaces phenylamino at position 6.

- Physical Properties: Molecular formula C₁₁H₁₁NO₄S (253.27 g/mol), water solubility 4.489 g/L at 25°C, and lower thermal stability (boiling point 459.71°C) .

- Applications: Used in synthesizing Acid Red 66. The methyl group reduces conjugation, leading to lighter shades compared to phenylamino derivatives .

Sodium 6-(Acetylamino)-4-hydroxynaphthalene-2-sulphonate

Key Differences :

6-Aminonaphthalene-2-sulfonic Acid

Key Differences :

- Structure: Lacks hydroxy and phenylamino groups, featuring only an amino group at position 6.

- Physical Properties: Molecular formula C₁₀H₉NO₃S (223.25 g/mol), primarily used as a synthetic precursor rather than a direct dye component .

Physicochemical and Functional Comparisons

Spectral Characteristics

- IR Spectroscopy : The target compound shows peaks for OH (3420 cm⁻¹), NH₂ (3329 cm⁻¹), and SO₂ (1170 cm⁻¹) . In contrast, methylbenzoyloxy-containing analogs exhibit additional ester (C=O) peaks ~1600 cm⁻¹ .

- NMR: For 4-(4-methylbenzoyloxy)-7-phenylamino derivative, aromatic protons appear at δ 7.30–7.25 ppm, while methyl groups resonate at δ 2.40 ppm .

Solubility and Stability

- Water Solubility: Sodium salts (e.g., ) show higher solubility than free sulfonic acids. The target compound is soluble in water but only slightly in ethanol .

- Thermal Stability: Melting points vary significantly; phenylamino derivatives often exceed 300°C due to strong intermolecular interactions .

Dyeing Performance

- Color Range: Phenylamino groups contribute to deeper hues (e.g., Acid Brown 87), while methylamino/acetylamino groups produce lighter shades (e.g., Acid Red 66) .

- Fastness: Sulfonic acid groups improve wash-fastness, but phenylamino derivatives may exhibit better lightfastness due to extended conjugation .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid?

- Methodological Answer : Synthesis typically involves coupling phenylamine to a naphthalene sulfonic acid backbone under acidic conditions. Key reagents include sulfonating agents (e.g., sulfuric acid) and coupling catalysts like sodium nitrite for diazotization. Temperature control (40–60°C) and pH modulation (pH 4–6) are critical to minimize byproducts such as over-sulfonated derivatives . Purification via recrystallization in ethanol-water mixtures improves yield (70–85%) .

Q. How can solubility challenges be addressed during experimental workflows?

- Methodological Answer : The compound’s sulfonic acid groups confer high solubility in aqueous alkaline media (e.g., pH >9). For organic-phase reactions, convert to sodium salts by neutralization with NaOH, which enhances solubility in polar aprotic solvents like DMSO. Precipitation in acidic buffers (pH 3–4) facilitates recovery .

Q. What spectroscopic techniques are suitable for structural confirmation?

- Methodological Answer : Use UV-Vis spectroscopy (λmax ~320–350 nm for naphthalene sulfonic acid backbone) and <sup>1</sup>H/ <sup>13</sup>C NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and sulfonic acid protons (δ 10–12 ppm). FT-IR confirms sulfonic acid (-SO3H) stretches at 1180–1120 cm<sup>-1</sup> and 1040–1000 cm<sup>-1</sup> .

Advanced Research Questions

Q. How to design experiments resolving contradictory data on azo-derivative formation under oxidative vs. reductive conditions?

- Methodological Answer : Under oxidation (e.g., H2O2/KMnO4), the phenylamino group may form nitroso intermediates, while reduction (Na2S2O4/Zn/HCl) cleaves azo bonds. Use HPLC-MS to track intermediates and isolate products. Kinetic studies (time-resolved UV-Vis) clarify reaction pathways .

Q. What strategies improve selectivity in metal ion detection using this compound?

- Methodological Answer : The hydroxyl and sulfonic acid groups chelate metals like Fe<sup>3+</sup> and Al<sup>3+</sup>. Optimize pH (e.g., pH 5 for Al<sup>3+</sup>, pH 7 for Fe<sup>3+</sup>) and add masking agents (e.g., EDTA for Ca<sup>2+</sup>). Couple with ICP-MS for quantification (detection limit ~0.1 ppm) .

Q. How to analyze cytotoxicity in biological assays while mitigating interference from sulfonic acid groups?

- Methodological Answer : Pre-treat cell lines (e.g., HEK293) with sulfonic acid scavengers (e.g., Tris buffer) to reduce false-positive apoptosis signals. Use MTT assays with controlled incubation times (24–48 hrs) and validate via flow cytometry (Annexin V/PI staining) .

Experimental Design & Data Analysis

Q. What computational methods predict the compound’s binding affinity in drug delivery systems?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with target proteins (e.g., albumin) using the compound’s 3D structure (DFT-optimized at B3LYP/6-31G* level). Validate with SPR (surface plasmon resonance) to measure binding constants (KD) .

Q. How to address discrepancies in fluorescence quenching studies caused by aggregation?

- Methodological Answer : Use dynamic light scattering (DLS) to monitor aggregate size. Introduce surfactants (e.g., SDS at 0.1% w/v) or organic co-solvents (e.g., 10% acetonitrile) to stabilize monomeric forms. Correct fluorescence data using Stern-Volmer plots with lifetime measurements .

Safety & Handling

Q. What precautions are critical when handling this compound in aqueous acidic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.